5-chloro-2-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a complex organic compound characterized by its multiple functional groups, including a chloro group, a methoxy group, a sulfonamide group, and a pyrazolyl group
Mechanism of Action
Target of Action
It is known that benzenesulfonamide derivatives, which this compound is a part of, are effective in the treatment of proliferative diseases such as cancer . They are known to inhibit human carbonic anhydrase B .
Mode of Action
Benzenesulfonamide derivatives are known to interact with their targets, inhibiting their function and leading to therapeutic effects .
Biochemical Pathways
It can be inferred from the known effects of benzenesulfonamide derivatives that they may affect pathways related to cell proliferation and cancer progression .
Result of Action
It can be inferred from the known effects of benzenesulfonamide derivatives that they may have anti-proliferative effects and could potentially be used in the treatment of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazolyl core One common approach is the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with chloroacetic acid to form the corresponding chloro derivative
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The chloro group can be oxidized to form a chloro derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Coupling Reactions: The pyrazolyl group can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include palladium on carbon (Pd/C) and hydrogen gas (H2).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Coupling Reactions: Palladium catalysts and boronic acids are often used in coupling reactions.
Major Products Formed:
Oxidation: Chloro derivatives.
Reduction: Amines.
Substitution: Various functionalized derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting inflammatory and infectious diseases.
Material Science: Its unique structure may be useful in the development of new materials with specific properties.
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex organic molecules.
Comparison with Similar Compounds
5-Chloro-2-methoxy-N-(3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)benzenesulfonamide: Similar structure but without the methoxy group.
5-Chloro-2-hydroxy-N-(3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)benzenesulfonamide: Similar structure but with a hydroxy group instead of methoxy.
5-Chloro-2-methoxy-N-(3-(1H-pyrazol-4-yl)pyrazin-2-yl)benzenesulfonamide: Similar structure but without the methyl group on the pyrazolyl ring.
Uniqueness: The presence of the methoxy group and the specific substitution pattern on the pyrazolyl ring make this compound unique compared to its analogs. These structural features can significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O3S/c1-22-10-11(8-20-22)16-13(18-5-6-19-16)9-21-26(23,24)15-7-12(17)3-4-14(15)25-2/h3-8,10,21H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPWJCSCELZZTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNS(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.